molecular formula C17H14ClN3O3 B5577124 N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea

N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea

Cat. No.: B5577124
M. Wt: 343.8 g/mol
InChI Key: DKTHWBWTAXVOKV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea, also known as SU6668, is a small molecule inhibitor that has shown promise in the treatment of cancer. This compound is a tyrosine kinase inhibitor that targets several key proteins in cancer cell signaling pathways.

Scientific Research Applications

Antioxidant and Anticholinesterase Activities

A study on novel coumarylthiazole derivatives, closely related to the chemical structure of interest, revealed significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. Compounds in this study exhibited strong antioxidant capabilities, suggesting potential therapeutic applications in managing conditions related to oxidative stress and cholinesterase activity (Kurt et al., 2015).

Photocatalytic and Environmental Applications

Research on nitrogen-doped TiO2 photocatalysts, which share a similar pursuit of enhancing photocatalytic efficiency under visible light as the application of the given chemical structure might imply, demonstrated improved degradation of pollutants. This suggests that compounds with related structures could be beneficial in environmental remediation and water treatment technologies (Ananpattarachai et al., 2009).

Synthesis and Pharmacological Effects

Another study focused on the synthesis of heterocyclic compounds containing the coumarin ring, similar to the compound , and evaluated their pharmacological effects. This indicates a potential for developing new therapeutic agents based on such chemical structures (Fikry et al., 2015).

Chemosensor Development

A novel chromeno[d]pyrimidine-2,5-dione/thione derivative was synthesized and showed excellent sensitivity towards Hg2+ ions, suggesting its application as a chemosensor for mercury detection in environmental monitoring (Jamasbi et al., 2021).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-19-14-10-6-2-5-9-13(10)24-16(22)15(14)21-17(23)20-12-8-4-3-7-11(12)18/h2-9,19H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHWBWTAXVOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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